

# Technical Guide: Chemical Structure & Reactivity of 2-Bromoethyl 4-Nitrobenzoate

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## Compound of Interest

Compound Name: 2-Bromoethyl 4-nitrobenzoate

CAS No.: 23574-40-5

Cat. No.: B8729980

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## Part 1: Executive Summary & Identification

**2-Bromoethyl 4-nitrobenzoate** is an ester derivative formed from the condensation of 4-nitrobenzoic acid and 2-bromoethanol. It serves as a bifunctional building block, possessing both an electrophilic alkyl bromide and a hydrolyzable ester linkage, making it valuable for introducing the 4-nitrobenzoyl moiety or for studying nucleophilic substitution mechanisms.

## Core Chemical Identity

Property	Data
CAS Registry Number	23574-40-5
IUPAC Name	2-Bromoethyl 4-nitrobenzoate
Synonyms	4-Nitrobenzoic acid 2-bromoethyl ester; 2-Bromoethyl p-nitrobenzoate
Molecular Formula	
Molecular Weight	274.07 g/mol
Physical State	White to pale yellow crystalline solid
Solubility	Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

## Part 2: Structural Analysis & Electronic Properties

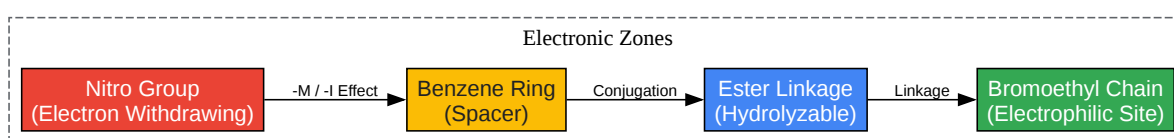
### Molecular Architecture

The molecule consists of three distinct functional zones that dictate its reactivity:

- The Nitro Group ( ): Located at the para position of the benzene ring, it exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the aromatic ring towards electrophilic substitution but activating the ester carbonyl towards nucleophilic attack.
- The Benzoate Core: The rigid planar benzene ring acts as a spacer. The conjugation between the aromatic ring and the ester carbonyl is enhanced by the para-nitro group.
- The Bromoethyl Chain ( ): A flexible alkyl chain terminating in a bromine atom. The carbon attached to the bromine is highly electrophilic, making this site a prime target for reactions.

### 3D Conformation & Sterics

- Planarity: The segment is largely planar due to resonance stabilization.
- Torsion: The ethylene bridge ( ) exhibits free rotation, typically adopting a gauche or anti conformation to minimize steric repulsion between the ester oxygen and the bromine atom.



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Figure 1: Functional decomposition of **2-bromoethyl 4-nitrobenzoate**.

## Part 3: Synthesis Protocols

### Method A: Acyl Chloride Route (Standard)

This is the most reliable method for generating high-purity esters from hindered or deactivated acids.

Reaction Principle:

Protocol:

- Preparation: In a flame-dried 250 mL round-bottom flask, dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).
- Addition: Cool the solution to 0°C under an inert atmosphere ( ). Add Triethylamine (1.2 eq) as an acid scavenger.
- Reaction: Dropwise add 2-bromoethanol (1.1 eq) diluted in DCM. The slight excess ensures complete consumption of the acyl chloride.

- Workup: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
- Purification: Wash with 1M HCl (to remove amine salts), then Sat. (to remove unreacted acid), and finally Brine. Dry over , filter, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

## Method B: Steglich Esterification (Alternative)

Used when the acyl chloride is not available or to avoid acidic byproducts.

- Reagents: 4-Nitrobenzoic acid, 2-Bromoethanol, DCC (Dicyclohexylcarbodiimide), DMAP (Catalytic).
- Note: Removal of the DCU urea byproduct can be tedious; Method A is generally preferred for this specific compound.

## Part 4: Spectroscopic Characterization

Researchers must validate the structure using NMR and IR. The following data is predicted based on the functional moieties and validated against analogous 4-nitrobenzoate esters.

### Proton NMR ( NMR, 400 MHz, )

Chemical Shift ( )	Multiplicity	Integration	Assignment	Structural Insight
8.28 - 8.32	Doublet (d)	2H	Ar-H (ortho to )	Deshielded by nitro group.
8.20 - 8.24	Doublet (d)	2H	Ar-H (ortho to )	Typical AA'BB' system of p-substituted benzenes.
4.68	Triplet (t)	2H		Deshielded by ester oxygen.
3.65	Triplet (t)	2H		Characteristic alkyl bromide shift.

## Infrared Spectroscopy (IR)

- 1725  $\text{cm}^{-1}$ : Strong stretch (Ester).
- 1525  $\text{cm}^{-1}$  & 1350  $\text{cm}^{-1}$ : Strong stretches (Nitro group, asymmetric/symmetric).
- 1275  $\text{cm}^{-1}$ : stretch (Ester).
- 600-700  $\text{cm}^{-1}$ : stretch.

## Part 5: Reactivity & Applications[7][8][9]

## Nucleophilic Substitution ( )

The primary utility of this compound in research is the reactivity of the alkyl bromide. The 4-nitrobenzoate group acts as a "tag" or protecting group for the alcohol, while the bromide undergoes substitution.

- Reaction: Displacement by azides (

), amines, or thiols.

- Mechanism: Classical

backside attack. The electron-withdrawing nitrobenzoate group remotely destabilizes carbocation formation, suppressing

pathways and favoring

.

## Hydrolysis (Deprotection)

The ester bond is susceptible to base-catalyzed hydrolysis (Saponification).

- Reagents:

in THF/Water or

in Methanol.

- Outcome: Releases 4-nitrobenzoic acid and the substituted ethanol derivative (if the bromide was previously reacted).

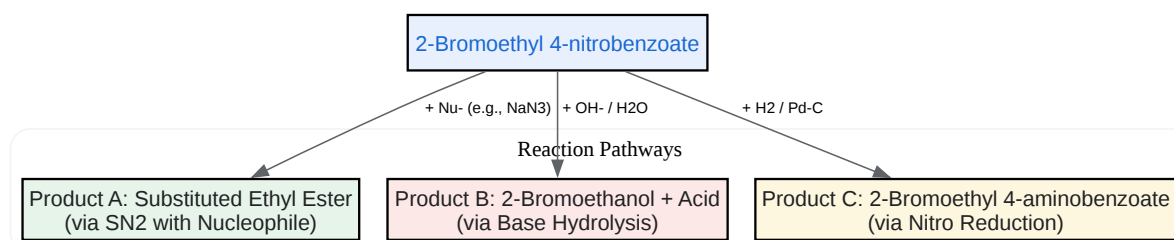
## Reduction

The nitro group can be selectively reduced to an amino group (

) using

or

, converting the molecule into 2-bromoethyl 4-aminobenzoate (a potential anesthetic analog related to procaine).



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Figure 2: Primary reaction pathways for **2-bromoethyl 4-nitrobenzoate**.

## Part 6: Safety & Handling

- **Lachrymator Potential:** Like many benzyl and alkyl halides, this compound may act as an irritant to eyes and mucous membranes.
- **Alkylating Agent:** The bromoethyl moiety is an alkylating agent.[1] Handle with gloves and in a fume hood to prevent DNA interaction.
- **Explosion Hazard:** While stable, organic nitro compounds can be energetic. Avoid heating crude residues to dryness at high temperatures.

## References

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